molecular formula C14H22N4S B5753374 N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea

N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5753374
M. Wt: 278.42 g/mol
InChI Key: QKFBTDTTXLWDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1-piperazinyl)-N'-(2-phenylethyl)thiourea, commonly known as MPPT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPPT involves its ability to inhibit the activity of MAO. This results in an increased level of neurotransmitters in the brain, which can have various physiological effects. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
MPPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on mood, cognition, and behavior. MPPT has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its ability to protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPT in lab experiments is its ability to selectively inhibit the activity of MAO. This allows researchers to study the effects of neurotransmitters on various physiological and biochemical processes. However, one of the limitations of using MPPT is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving MPPT. One area of research is the development of new derivatives of MPPT that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of MPPT on various disease states, such as Parkinson's disease and depression. Additionally, the use of MPPT in combination with other drugs may provide new therapeutic options for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, MPPT is a thiourea derivative that has been widely used in scientific research. It has been found to exhibit potent inhibitory effects on the activity of MAO, as well as antioxidant and anti-inflammatory properties. MPPT has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound. Overall, MPPT has the potential to provide new insights into the physiological and biochemical processes that underlie various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MPPT involves the reaction of 2-phenylethylamine with thiocarbonyldiimidazole (TCDI) to form the corresponding thiourea derivative. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with 4-methylpiperazine to obtain MPPT.

Scientific Research Applications

MPPT has been widely used in scientific research as a tool to study the effects of various physiological and biochemical processes. It has been found to exhibit potent inhibitory effects on the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPPT has also been used to study the effects of oxidative stress and inflammation on various cell types.

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-17-9-11-18(12-10-17)16-14(19)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBTDTTXLWDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-(2-phenylethyl)thiourea

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